Stannane, tributyl(3,3-dimethyl-1-butynyl)-
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Overview
Description
Stannane, tributyl(3,3-dimethyl-1-butynyl)- is an organotin compound with the molecular formula C18H36Sn. It is a derivative of stannane, where three butyl groups and one 3,3-dimethyl-1-butynyl group are attached to the tin atom. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, tributyl(3,3-dimethyl-1-butynyl)- can be synthesized through the reaction of tributyltin hydride with 3,3-dimethyl-1-butyne under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of stannane, tributyl(3,3-dimethyl-1-butynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product. The reaction is usually conducted in a batch reactor, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Stannane, tributyl(3,3-dimethyl-1-butynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Stannane, tributyl(3,3-dimethyl-1-butynyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Mechanism of Action
The mechanism of action of stannane, tributyl(3,3-dimethyl-1-butynyl)- involves the interaction of the tin atom with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of organotin complexes. These complexes can interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Stannane, tributyl(1-butynyl)-
- Stannane, tributyl(2-butynyl)-
- Stannane, tributyl(3-butynyl)-
Uniqueness
Stannane, tributyl(3,3-dimethyl-1-butynyl)- is unique due to the presence of the 3,3-dimethyl-1-butynyl group, which imparts specific reactivity and steric properties. This makes it distinct from other similar compounds and allows for unique applications in organic synthesis and industrial processes .
Properties
CAS No. |
58064-10-1 |
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Molecular Formula |
C18H36Sn |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
tributyl(3,3-dimethylbut-1-ynyl)stannane |
InChI |
InChI=1S/C6H9.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h2-4H3;3*1,3-4H2,2H3; |
InChI Key |
GVFBCPZHVQBUIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC(C)(C)C |
Origin of Product |
United States |
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